N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c30-26(25-19-6-1-3-8-22(19)32-23-9-4-2-7-20(23)25)28-18-12-11-17-13-14-29(21(17)16-18)27(31)24-10-5-15-33-24/h1-12,15-16,25H,13-14H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUUUGRQACKSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Thiophene-2-carbonylation: The indoline derivative is then reacted with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to form the thiophene-2-carbonyl indoline intermediate.
Xanthene Carboxylation: The final step involves coupling the thiophene-2-carbonyl indoline intermediate with xanthene-9-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, pyridine.
Coupling Reagents: EDCI, DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the xanthene moiety.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and indoline moieties may facilitate binding to specific sites, while the xanthene group could influence the compound’s electronic properties, affecting its overall activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations
Thiophene-2-carbonyl Substituted Heterocycles
- Pyrazole Analogue (Compound 4) : The pyrazole derivative in shares the thiophene-2-carbonyl group but lacks the xanthene scaffold. Its ester group increases lipophilicity compared to the target compound’s carboxamide, which may reduce aqueous solubility but enhance blood-brain barrier penetration, correlating with its reported antidepressant activity .
- Target Compound : The indoline core’s saturation may reduce aromatic π-π stacking compared to pyrazole but improve adaptability to hydrophobic binding pockets.
Xanthene-Based Derivatives
- Xanthene-Indole Derivatives : Synthesized via iodine-catalyzed reactions under mild conditions (), these compounds highlight the feasibility of efficient xanthene-heterocycle coupling. The target compound’s amide linkage likely requires coupling reagents (e.g., EDC/HOBt) rather than nucleophilic substitution.
- Xanthene-9-carboxylate Ester () : The ester linkage and quaternary ammonium group suggest ionic interactions, contrasting with the target compound’s hydrogen-bonding amide. This structural difference implies divergent applications (e.g., cholinergic vs. CNS targets).
Biological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide, commonly referred to as XNT, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indoline moiety : Known for various biological activities.
- Thiophene ring : Contributes to the electronic properties and potential interactions with biological targets.
- Xanthene scaffold : Imparts unique photophysical properties, making it suitable for applications in fluorescence and drug development.
- Carboxamide group : Enhances solubility and may participate in hydrogen bonding interactions.
The mechanism of action of XNT is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural components facilitate binding to these targets, influencing various biological processes. For instance, the thiophene and indoline groups may enhance the compound's affinity for certain proteins involved in disease pathways.
1. Anticancer Activity
Research indicates that XNT exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis (programmed cell death) through the activation of intrinsic pathways, potentially mediated by its interaction with cellular signaling proteins.
2. Antimicrobial Properties
XNT has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is likely responsible for its antimicrobial effects.
3. Neuroprotective Effects
Emerging evidence suggests that XNT may have neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells. These effects could be linked to its antioxidant capacity and ability to modulate neuroinflammatory pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | XNT inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM respectively. Apoptosis was confirmed via flow cytometry. |
| Antimicrobial Testing | XNT demonstrated significant antibacterial activity against S. aureus with an MIC of 32 µg/mL, suggesting potential as a therapeutic agent against resistant strains. |
| Neuroprotection | In SH-SY5Y neuronal cells, XNT reduced oxidative stress markers by 40% compared to control groups, indicating its potential role in protecting against neurodegeneration. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of XNT, it is beneficial to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide | Similar indole structure | Moderate anticancer activity |
| N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide | Contains a thiazole ring | Enhanced antimicrobial activity |
| N-(1-(thiophene-2-carbonyl)indolin-6-yl)propionamide | Propionamide instead of xanthene | Lower efficacy in neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
